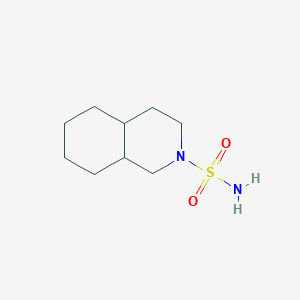

decahydroisoquinoline-2-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2S/c10-14(12,13)11-6-5-8-3-1-2-4-9(8)7-11/h8-9H,1-7H2,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXAAPKVTGJSSCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CN(CCC2C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Sulfonamide Chemistry and Medicinal Research

The sulfonamide functional group, R-S(=O)₂-NR₂, is a cornerstone of medicinal chemistry. wikipedia.org Since the discovery of the antibacterial properties of prontosil (B91393) in 1932, which is metabolized to the active agent sulfanilamide, sulfonamides have become a crucial class of therapeutic agents. wikipedia.orgyoutube.com They are found in a wide array of drugs with diverse pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties. nih.govnih.gov

The versatility of the sulfonamide group stems from its ability to mimic the transition state of various enzymatic reactions and to bind to different biological targets. nih.gov This has led to the development of sulfonamide-containing drugs for treating a range of conditions, from glaucoma and diabetes to certain types of cancer. nih.gov The ongoing research into sulfonamide derivatives continues to yield novel compounds with promising therapeutic potential. nih.govnih.gov

Structural Features and Unique Aspects of the Decahydroisoquinoline Scaffold

The decahydroisoquinoline (B1345475) moiety is a saturated heterocyclic compound with the chemical formula C₉H₁₇N. wikipedia.org This structure is essentially a fusion of a cyclohexane (B81311) ring and a piperidine (B6355638) ring. Its saturated nature provides a three-dimensional scaffold that is of great interest to medicinal chemists. Unlike its aromatic counterpart, isoquinoline (B145761), the decahydroisoquinoline ring system is flexible and can exist in multiple stereoisomeric forms. wikipedia.org This stereochemical complexity allows for the precise spatial arrangement of substituents, which is critical for optimizing interactions with biological targets.

The decahydroisoquinoline scaffold is a key component in a number of naturally occurring alkaloids, such as gephyrotoxins and pumiliotoxin C, which are found on the skin of amphibians. wikipedia.org Furthermore, this structural motif is present in several synthetic drugs, including the antiviral medications nelfinavir (B1663628) and saquinavir (B1662171). wikipedia.org The rigid, yet three-dimensional, nature of the decahydroisoquinoline scaffold makes it an attractive framework for the design of new drugs targeting a variety of diseases.

Overview of Research Directions and Potential Applications

Established Approaches for Sulfonamide Moiety Formation

The synthesis of sulfonamides is a cornerstone of medicinal and organic chemistry. Several reliable methods have been developed and refined over the years.

Condensation Reactions Utilizing Sulfonyl Chlorides and Amines

The most traditional and widely used method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.orgucl.ac.uk This reaction, often carried out in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct, is a classic method for converting amines into crystalline derivatives that can be identified by their melting points. wikipedia.orgcbijournal.com

The general reaction is as follows: RSO₂Cl + R'₂NH → RSO₂NR'₂ + HCl wikipedia.org

While this method is effective, the reactivity of the amine can vary. Primary amines are generally highly reactive, while secondary amines can exhibit lower to negligible reactivity. ijarsct.co.in The synthesis of the required sulfonyl chlorides can also present challenges, sometimes involving harsh reaction conditions. bookscape.com

A variety of bases and solvent systems have been employed to optimize this reaction. For instance, pyridine is a common choice, and the reaction can be performed at temperatures ranging from 0 to 25 °C. cbijournal.com Microwave-assisted synthesis has also been explored to facilitate the reaction of sulfonic acids with amines, proceeding through a sulfonyl chloride intermediate. cbijournal.com

Table 1: Examples of Condensation Reactions for Sulfonamide Synthesis

| Amine | Sulfonyl Chloride | Base | Solvent | Yield | Reference |

| Aniline | Benzenesulfonyl chloride | Pyridine | - | 100% | cbijournal.com |

| p-Toluidine | Tosyl chloride | Pyridine | - | Quantitative | cbijournal.com |

| Primary/Secondary Amines | Various | Pyridine | Acetonitrile/Water | 94-98% | |

| Allylamine | p-Toluenesulfonyl chloride | TEA | Acetone | 95% |

Oxidative Coupling Reactions of Thiols and Amines

A more modern and atom-economical approach to sulfonamide synthesis involves the oxidative coupling of thiols and amines. rsc.org This method is advantageous as it utilizes readily available and inexpensive starting materials and avoids the need for pre-functionalization, thus streamlining the synthetic process. rsc.orgnih.gov

This strategy has been the subject of considerable research, with various catalytic systems being developed. rsc.org An environmentally benign electrochemical method has been reported that can achieve this transformation in as little as five minutes, driven entirely by electricity and producing hydrogen as a benign byproduct. nih.govtue.nl This electrochemical approach demonstrates broad substrate scope and functional group compatibility due to the mild reaction conditions. nih.govacs.org

The mechanism of the electrochemical synthesis involves the anodic oxidation of the thiol to a disulfide, followed by the oxidation of the amine to an aminium radical. tue.nlacs.org The reaction of the aminium radical with the disulfide generates a sulfenamide (B3320178) intermediate, which then undergoes two consecutive oxidation steps to form the final sulfonamide. rsc.orgacs.org

Sulfur Dioxide Insertion Strategies

The insertion of sulfur dioxide (SO₂) into chemical bonds offers a direct and efficient route to sulfonyl-containing compounds, including sulfonamides. ethernet.edu.etthieme-connect.com This strategy is attractive due to the use of a simple and readily available C1 source. ethernet.edu.et To circumvent the challenges of handling gaseous SO₂, stable and bench-top surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) and potassium metabisulfite (B1197395) (K₂S₂O₅) have been developed and widely used. thieme-connect.comresearchgate.net

Recent advancements have demonstrated a novel method for the direct insertion of SO₂ into the carbon-nitrogen (C-N) bonds of primary amines to form primary sulfonamides. bioengineer.org This groundbreaking approach utilizes a specially designed anomeric amide reagent that facilitates the cleavage of the C-N bond and the subsequent integration of the nitrogen atom to form the sulfonamide. bioengineer.org Mechanistic studies suggest a complex radical chain pathway involving an isodiazene intermediate. bioengineer.org

Another approach involves the one-pot synthesis of sulfonamides from organometallic reagents, a sulfur dioxide equivalent, and an aqueous solution of an amine under oxidative conditions. nih.gov This method avoids the use of sulfonyl chlorides and is tolerant of various functional groups. nih.gov

Metal-Catalyzed and Organocatalytic Approaches to Sulfonamides

Transition-metal catalysis has emerged as a powerful tool for the synthesis of sulfonamides, offering alternative pathways that can overcome the limitations of traditional methods. bookscape.comresearchgate.net Palladium-catalyzed cross-coupling reactions, for example, have been developed to access diversely functionalized benzylic sulfonamides. nih.gov Copper-catalyzed methods have also been reported for the synthesis of sulfonamides from unactivated acids and amines, proceeding through a decarboxylative halosulfonylation. acs.org Synergistic photoredox and copper catalysis can be used to synthesize sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source at room temperature. acs.org

Organocatalysis provides a metal-free alternative for the synthesis of sulfonamides. Squaramide-sulfonamide organocatalysts have been shown to be effective in catalyzing asymmetric direct vinylogous aldol (B89426) reactions, demonstrating the potential of this class of catalysts in organic synthesis. acs.org The use of L-Proline as an organocatalyst is another example of how these methods are being applied in the synthesis of complex molecules. youtube.com

Targeted Synthesis of the Decahydroisoquinoline Core and its Functionalization

The decahydroisoquinoline scaffold is a key structural motif in numerous biologically active compounds. Its synthesis, particularly with stereochemical control, is a significant area of research.

Stereoselective Formation of the Decahydroisoquinoline Ring System

The stereoselective synthesis of the decahydroisoquinoline ring system is crucial for controlling the three-dimensional arrangement of substituents, which in turn dictates the biological activity of the final compound. Various strategies have been developed to achieve this.

One approach involves the use of a chiral auxiliary-controlled asymmetric Diels-Alder reaction to establish the desired absolute and relative stereochemistry at key positions of the ring system. scispace.com Another method utilizes the reaction of a dialdehyde (B1249045) with benzylamine (B48309) and nitromethane (B149229) to diastereoselectively form a tetrasubstituted cyclohexane (B81311) derivative, which serves as a precursor to the perhydroquinoxaline core, a related heterocyclic system. nih.gov

Microwave-assisted synthesis has been employed for the eco-friendly production of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives. researchgate.net Furthermore, the synthesis of tertiary dihydroquinoline sulfonamides has been achieved through the reaction of Morita-Baylis-Hillman acetates with methanesulfonamide. researchgate.net

Installation of the Sulfonamide Group at the C-2 Position of Decahydroisoquinoline

The introduction of a sulfonamide functional group at the nitrogen atom (C-2 position) of the decahydroisoquinoline ring is a critical step in the synthesis of this class of compounds. This transformation is typically achieved through a nucleophilic substitution reaction between the secondary amine of the decahydroisoquinoline scaffold and an appropriately substituted sulfonyl chloride.

The general and widely adopted method involves the reaction of decahydroisoquinoline with a sulfonyl chloride (R-SO₂Cl) in the presence of a suitable base. nih.gov The secondary amine of the decahydroisoquinoline acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This process results in the displacement of the chloride leaving group and the formation of a stable sulfonamide bond.

Commonly employed bases for this reaction include tertiary amines such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIEA), as well as pyridine. nih.govnih.gov These bases serve to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction, thereby driving the reaction to completion and preventing the protonation of the starting amine. The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), at room temperature or with gentle heating. nih.gov The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Table 1: General Reaction for Sulfonamide Installation

| Reactant 1 | Reactant 2 | Reagents | Product |

|---|

This synthetic route is highly efficient and versatile, allowing for the preparation of a wide array of sulfonamide derivatives by simply varying the substitution pattern on the sulfonyl chloride reactant.

Synthesis of Diverse Substituent Libraries on the this compound Scaffold

Building upon the fundamental sulfonylation reaction, the synthesis of diverse libraries of this compound derivatives is a key strategy in medicinal chemistry for the exploration of structure-activity relationships (SAR). This approach, often referred to as parallel or combinatorial synthesis, enables the rapid generation of a multitude of analogues from a common scaffold. nih.govnih.gov

The core principle involves reacting the decahydroisoquinoline scaffold with a collection of different sulfonyl chlorides, each bearing a unique substituent (R-group). These R-groups can be selected to cover a wide range of chemical space, varying in terms of their electronic properties (electron-donating or electron-withdrawing), steric bulk, lipophilicity, and potential for hydrogen bonding. nih.gov

This "libraries from libraries" approach allows for the systematic modification of the sulfonamide portion of the molecule to optimize biological activity or other pharmaceutically relevant properties. nih.gov For instance, a library could be constructed using various aryl, heteroaryl, or alkyl sulfonyl chlorides to probe the effect of these substituents on the target of interest. The reactions are often performed in parallel, for example, in multi-well plates, to streamline the synthesis and purification processes.

Table 2: Illustrative Library of this compound Derivatives

| Entry | Sulfonyl Chloride R-Group | Resulting Derivative Name |

| 1 | Phenyl | N-(phenylsulfonyl)decahydroisoquinoline |

| 2 | 4-Methylphenyl (p-tolyl) | N-((4-methylphenyl)sulfonyl)decahydroisoquinoline |

| 3 | 4-Chlorophenyl | N-((4-chlorophenyl)sulfonyl)decahydroisoquinoline |

| 4 | Naphthalen-2-yl | N-(naphthalen-2-ylsulfonyl)decahydroisoquinoline |

| 5 | Thiophen-2-yl | N-(thiophen-2-ylsulfonyl)decahydroisoquinoline |

| 6 | Methyl | N-(methylsulfonyl)decahydroisoquinoline |

The synthesis of such libraries provides a powerful tool for identifying lead compounds and understanding the molecular features required for a desired biological effect. nih.gov

Chirality within the Decahydroisoquinoline Framework

The decahydroisoquinoline ring system is a saturated heterocyclic compound with the chemical formula C₉H₁₇N. wikipedia.org Its structure is characterized by two fused six-membered rings. The chirality of this framework arises from the stereocenters at the ring fusion carbons, C-4a and C-8a. The relative orientation of the hydrogen atoms at these positions determines whether the ring fusion is cis or trans.

This results in the existence of four possible stereoisomers of decahydroisoquinoline, which differ in the configuration of these two carbon atoms. wikipedia.org These stereoisomers can exist as two pairs of enantiomers:

(4aR,8aR)-cis-decahydroisoquinoline and (4aS,8aS)-cis-decahydroisoquinoline

(4aR,8aS)-trans-decahydroisoquinoline and (4aS,8aR)-trans-decahydroisoquinoline

The presence of these chiral centers is a fundamental aspect of the molecule's structure and a key consideration in the design and synthesis of its derivatives. The decahydroisoquinoline framework is found in various natural alkaloids and pharmaceutical drugs, where specific stereoisomers often exhibit desired biological activities. wikipedia.org

| Stereoisomer | Configuration at C-4a | Configuration at C-8a | Ring Fusion |

|---|---|---|---|

| (4aR,8aR)-decahydroisoquinoline | R | R | cis |

| (4aS,8aS)-decahydroisoquinoline | S | S | cis |

| (4aR,8aS)-decahydroisoquinoline | R | S | trans |

| (4aS,8aR)-decahydroisoquinoline | S | R | trans |

Enantioselective Strategies for this compound Synthesis

The synthesis of enantiomerically pure this compound analogs is of significant interest for evaluating the biological activity of individual stereoisomers. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, which is crucial as different enantiomers can have different pharmacological effects.

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral sulfonamides. Although direct catalytic asymmetric sulfonamidation of a pre-existing decahydroisoquinoline ring is not extensively documented, the principles of such transformations can be applied. Chiral catalysts, such as those based on transition metals like palladium or rhodium, can be employed to create a chiral environment that favors the formation of one enantiomer over the other. nih.gov

For instance, palladium-catalyzed N-allylation has been used for the asymmetric synthesis of N-C axially chiral sulfonamides. nih.gov In a hypothetical application to decahydroisoquinoline, a chiral palladium catalyst could be used to couple a decahydroisoquinoline with a sulfonyl-containing group, potentially leading to an enantiomerically enriched product. The choice of the chiral ligand is crucial for achieving high enantioselectivity.

Another approach involves the use of chiral organocatalysts. For example, quinine (B1679958) has been used as a chiral auxiliary in the asymmetric synthesis of sulfinamides. nih.gov This strategy could potentially be adapted for the synthesis of decahydroisoquinoline-2-sulfonamides by reacting a suitable sulfur-based electrophile with decahydroisoquinoline in the presence of a chiral base or auxiliary.

| Catalyst Type | Metal/Core | Potential Application | Reference |

|---|---|---|---|

| Transition Metal Catalyst | Palladium (Pd) | Asymmetric N-allylation with a sulfonyl-containing group | nih.gov |

| Transition Metal Catalyst | Rhodium (Rh) | Asymmetric hydrogenation of a precursor to chiral decahydroisoquinoline | nih.gov |

| Chiral Organocatalyst | Quinine | Asymmetric sulfonamide formation using a chiral auxiliary | nih.gov |

Diastereoselective synthesis provides an alternative route to enantiomerically pure compounds. This strategy involves the use of a chiral starting material or a chiral auxiliary to control the stereochemical outcome of a reaction. In the context of this compound synthesis, a diastereoselective approach could involve several strategies.

One method is to start with an enantiomerically pure decahydroisoquinoline. The synthesis of chiral decahydroisoquinolines can be achieved through various methods, including the resolution of racemates or asymmetric synthesis. For example, stereoselective hydroboration has been used to produce specific stereoisomers of substituted decahydroisoquinolines. acs.org Once the desired enantiomer of decahydroisoquinoline is obtained, it can be reacted with a sulfonyl chloride to yield the corresponding enantiomerically pure sulfonamide.

Alternatively, a diastereoselective reaction can be performed on a racemic or achiral precursor. For instance, a Knoevenagel condensation has been utilized for the diastereoselective synthesis of highly substituted cis-decahydroquinolines. nih.gov Such methods allow for the controlled formation of specific diastereomers, which can then be separated and, if necessary, the chiral auxiliary removed to afford the desired enantiomer. The Diels-Alder reaction is another powerful tool for establishing the stereochemistry of the decahydroisoquinoline core in a diastereoselective manner. rsc.org

Impact of Stereoisomerism on Biological Activity

Stereoisomerism plays a profound role in the biological activity of many pharmaceutical compounds. Different stereoisomers of a drug can exhibit significantly different pharmacological and toxicological profiles. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with the various stereoisomers of a drug.

For decahydroisoquinoline derivatives, the stereochemistry at the ring junction has been shown to be a key determinant of their biological activity. For example, in a series of 8-substituted 2-methyldecahydroisoquinolines studied for their antiarrhythmic potency, compounds with a trans ring-juncture stereochemistry generally exhibited superior activity. nih.gov This highlights the importance of controlling the stereochemistry of the decahydroisoquinoline framework.

The sulfonamide group itself is a common pharmacophore found in a wide range of drugs, including antibacterial, anti-inflammatory, and anticancer agents. nih.govresearchgate.net The biological activity of sulfonamide derivatives can also be influenced by their stereochemistry. In a study of novel sulfonamide derivatives of epipodophyllotoxin, the nature and substitution pattern of the sulfonamide moiety significantly affected their cytotoxicity and topoisomerase II inhibitory activity. nih.gov

Given these observations, it is highly probable that the different stereoisomers of this compound will exhibit distinct biological activities. The specific spatial arrangement of the decahydroisoquinoline core and the sulfonamide group will determine how the molecule interacts with its biological target. Therefore, the enantioselective synthesis and biological evaluation of individual stereoisomers are essential for the development of potent and selective therapeutic agents based on this scaffold.

Structure Activity Relationship Sar Studies of Decahydroisoquinoline 2 Sulfonamide Derivatives

Systematic Structural Modifications and Their Biological Implications

The biological activity of heterocyclic sulfonamides is highly sensitive to systematic structural modifications. The core structure can be divided into three main components for modification: the saturated heterocyclic ring (the decahydroisoquinoline (B1345475) system), the sulfonamide linker (-SO₂NH-), and the group attached to the sulfonamide moiety (often an aromatic or heteroaromatic ring). Studies on analogous piperidine-based sulfonamides, developed as inhibitors for human carbonic anhydrase (hCA) isoforms, offer a clear model for the biological implications of such changes. nih.gov

In a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, modifications to a peripheral piperazine (B1678402) ring attached to the core piperidine (B6355638) scaffold had significant effects on inhibitory activity. The introduction of various substituted phenyl groups to this distal piperazine ring allowed for a detailed exploration of the SAR. For instance, a 4-methoxyphenyl (B3050149) group resulted in a potent hCA I inhibitor, whereas moving the methoxy (B1213986) group to the 3-position led to a decrease in activity. nih.gov This highlights the sensitivity of the target's binding pocket to the electronic and steric profile of the substituents.

The flexibility and nature of the linker and peripheral groups are also critical. Replacing the piperazine moiety with a benzylamine (B48309) group altered the selectivity and potency profile, indicating that both the hydrophilicity and conformational flexibility of the "tail" region of the molecule are key determinants of biological activity. nih.gov These findings suggest that for decahydroisoquinoline-2-sulfonamide derivatives, systematic modification of substituents on the decahydroisoquinoline ring system, as well as variations in the group attached to the sulfonamide nitrogen, would be a critical strategy for optimizing potency and selectivity for a given biological target.

Table 1: Biological Implications of Structural Modifications in Analogous Piperidine Sulfonamides (hCA I Inhibition) Data derived from studies on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides acting as hCA I inhibitors. nih.gov

Influence of Substituents on the Sulfonamide Nitrogen and Decahydroisoquinoline Ring

The influence of substituents can be analyzed at two primary locations: the sulfonamide nitrogen (N1) and the decahydroisoquinoline ring itself.

Sulfonamide Nitrogen (N1): The classic SAR of antibacterial sulfonamides establishes the foundational principles for substitution at the sulfonamide nitrogen. youtube.com For many biological targets, particularly enzymes like carbonic anhydrase, an unsubstituted sulfonamide (-SO₂NH₂) is crucial for activity. This primary sulfonamide group is often essential for binding to key residues or metal ions within the active site (e.g., the zinc ion in carbonic anhydrases). nih.gov Substitution on this nitrogen typically leads to a loss of this critical interaction and a sharp decrease in potency. However, in some cases, specific heterocyclic substituents on the N1 nitrogen can be tolerated or can even enhance potency by forming additional favorable interactions with the target protein, while also favorably modifying physicochemical properties like pKa. youtube.com

Decahydroisoquinoline Ring: The decahydroisoquinoline ring is a non-aromatic, conformationally flexible scaffold. Substituents on this ring system can influence activity through several mechanisms:

Direct Interaction: A substituent can directly interact with the target protein through hydrogen bonds, or hydrophobic or electrostatic interactions. In SAR studies of tetrahydroisoquinoline sulfonamides, the presence and position of methyl groups on the heterocyclic ring were found to be important for activity. researchgate.net

Conformational Control: Substituents can alter the conformational equilibrium of the ring system (e.g., the preference for certain chair or boat conformations), thereby changing the relative orientation of other parts of the molecule. This can either lock the molecule in a more active conformation or prevent it from adopting the necessary shape for binding.

In analogous piperidine systems, the piperidine ring itself was observed to make hydrophobic contacts with residues like Valine and Leucine (B10760876) in the hCA II binding pocket. nih.gov This implies that the saturated ring acts as more than just a passive scaffold, participating directly in binding. Therefore, the placement of hydrophobic or hydrophilic substituents on the decahydroisoquinoline ring would be a key factor in tuning the affinity and selectivity of these derivatives for a specific target.

Pharmacophoric Features and Key Structural Determinants for Activity

A pharmacophore model describes the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. For sulfonamide-based inhibitors, a general pharmacophore can be defined, which can be refined for the specific decahydroisoquinoline scaffold.

Key pharmacophoric features generally include:

A Hydrogen Bond Acceptor/Metal-Binding Group: The sulfonyl group (-SO₂) is a strong hydrogen bond acceptor. In metalloenzymes like carbonic anhydrase, the entire primary sulfonamide moiety acts as a key zinc-binding group. nih.gov

A Hydrogen Bond Donor: The amide proton (-NH-) of the sulfonamide can act as a hydrogen bond donor. mdpi.com

A Hydrophobic Scaffold: The decahydroisoquinoline ring system serves as a bulky, sp³-rich hydrophobic scaffold. Its role is to provide a rigid framework that orients the other pharmacophoric features correctly and to make favorable hydrophobic interactions with nonpolar regions of the binding site. researchgate.netnih.gov

Additional Interaction Points: Substituents on the decahydroisoquinoline ring or on the aromatic ring attached to the sulfonamide can introduce additional hydrogen bond donors/acceptors, aromatic features, or charged groups that can engage in specific interactions to increase affinity and selectivity. nih.gov

Molecular modeling studies on related piperidine sulfonamides confirm this general model. The sulfonamide group anchors the inhibitor in the active site via interaction with the catalytic zinc ion and a key threonine residue. The central piperidine ring and the attached benzoyl ring occupy a hydrophobic region, while a flexible "tail" portion (like a substituted piperazine) extends into a more hydrophilic region of the active site, where its substituents determine selectivity across different enzyme isoforms. nih.gov For this compound, the fused cyclohexane (B81311) portion of the ring would offer an extended hydrophobic surface, potentially leading to different binding profiles compared to simpler piperidine analogs.

Conformational Preferences and Their Correlation with Activity

The decahydroisoquinoline ring system is conformationally complex. It can exist as cis-fused and trans-fused diastereomers, and each of these can adopt various conformations (e.g., two-chair, boat-chair). This conformational flexibility is a critical determinant of biological activity. researchgate.net The specific three-dimensional shape a molecule adopts dictates how its pharmacophoric features are presented to the biological target.

The correlation with activity arises because a protein's binding site is a defined three-dimensional space. Only a molecule that can adopt a complementary shape (a "bioactive conformation") can bind effectively.

Key conformational considerations include:

Ring Conformation: Studies on substituted piperidines show that the ring can adopt chair, boat, or twist-boat forms, and the preference is heavily influenced by the nature and position of substituents. researchgate.net Electron-withdrawing groups on the piperidine nitrogen, for example, can alter the ring's preferred shape. Similarly, the decahydroisoquinoline ring's conformation will be influenced by its substituents.

Orientation of Substituents: In a given ring conformation, substituents will occupy either axial or equatorial positions. The biological activity often depends on a substituent being in a specific orientation to make a productive contact with the receptor.

Rotational Freedom: The orientation of the sulfonamide group itself is not fixed. Rotational spectroscopy studies on simple benzenesulfonamides show that the group has preferred orientations relative to the ring it's attached to, but that this can be influenced by nearby substituents. mdpi.com The interaction with a protein binding site can force the molecule to adopt a conformation that is higher in energy than its preferred state in solution, with the energy cost being offset by favorable binding interactions. mdpi.com

Biological Targets and in Vitro Applications of Decahydroisoquinoline 2 Sulfonamide Analogs

Enzyme Inhibition Profiles

The decahydroisoquinoline-2-sulfonamide core structure has been successfully modified to create potent and selective inhibitors for a variety of enzymes, playing crucial roles in different pathological conditions.

Carbonic Anhydrase (CA) Inhibition

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. nih.govnih.gov These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. researchgate.net this compound analogs have been investigated as inhibitors of various CA isoforms.

Research has shown that specific structural modifications to the sulfonamide scaffold can lead to potent and selective inhibition of different CA isoforms. For instance, a "three-tails" approach in designing sulfonamide inhibitors has been shown to improve the ligand/isoform matching and selectivity of action. nih.gov Studies involving tetrahydroquinazole-based secondary sulfonamides have identified compounds with submicromolar potency and excellent selectivity for the tumor-related hCA IX isoform. researchgate.net Furthermore, some sulfonamide derivatives have demonstrated lower IC50 values than the clinically used drug acetazolamide, indicating their potential as potent CA inhibitors. nih.gov

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Selected Sulfonamide Derivatives

| Compound | Target Isoform | Inhibition (IC50/Ki) | Reference |

| Compound 1e | CA II | Lower IC50 than Acetazolamide | nih.gov |

| Compound 2b | CA II | Lower IC50 than Acetazolamide | nih.gov |

| Compound 3a | CA II | Lower IC50 than Acetazolamide | nih.gov |

| Compound 3b | CA II | Lower IC50 than Acetazolamide | nih.gov |

| Compound 1n | CA II | IC50 = 0.78 μM | researchgate.net |

| Compound 1f | CA IX | IC50 = 0.34 μM | researchgate.net |

| Tetrahydroquinazole-based sulfonamides | hCA IX | Submicromolar potency | researchgate.net |

HIV-1 Protease Inhibition

HIV-1 protease is a critical enzyme in the life cycle of the human immunodeficiency virus (HIV), making it a prime target for antiretroviral therapy. nih.gov The introduction of protease inhibitors (PIs) marked a significant advancement in the treatment of HIV/AIDS. nih.gov Several PIs incorporate a sulfonamide or a related isostere in their structure.

The decahydroisoquinoline (B1345475) moiety is a key feature in some HIV-1 protease inhibitors, such as saquinavir (B1662171), where it occupies the S1' pocket of the enzyme's active site. nih.gov The design of novel inhibitors often utilizes scaffolds like the (R)-(hydroxyethylene) sulfonamide isostere, which fits well within the substrate envelope of the protease, a strategy aimed at overcoming drug resistance. nih.gov While many PIs are effective against HIV-1, their efficacy against HIV-2 can vary, with inhibitors like lopinavir, saquinavir, and darunavir (B192927) showing notable activity against HIV-2 protease. researchgate.net

Table 2: Activity of Selected Protease Inhibitors Against HIV Protease

| Inhibitor | Target | Inhibition Constant (Ki) | Key Structural Feature | Reference |

| Saquinavir | HIV-1 Protease | 0.12 nM | Decahydroisoquinoline | nih.gov |

| Lopinavir | HIV-2 Protease | 0.7 nM | - | researchgate.net |

| Saquinavir | HIV-2 Protease | 0.6 nM | Decahydroisoquinoline | researchgate.net |

| Darunavir | HIV-2 Protease | 0.17 nM | - | researchgate.net |

| Tipranavir | HIV-2 Protease | 0.45 nM | 4-hydroxy-5,6-dihydro-2-pyrone sulfonamide | researchgate.netmdpi.com |

Phosphodiesterase (PDE) Inhibition (e.g., PDE10A)

Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. PDE10A, in particular, is highly expressed in the striatum and its inhibition has been explored for the treatment of neuropsychiatric and neurodegenerative disorders. nih.govneurologylive.com

Inhibition of PDE10A leads to an increase in both cAMP and cGMP levels, which in turn modulates downstream signaling pathways. nih.gov For example, the PDE10A inhibitor Pf-2545920 has been shown to increase intracellular cAMP and cGMP in cancer cells. nih.gov Another inhibitor, PDM-042, has demonstrated high brain penetration and occupancy of PDE10A. nih.gov While a phase 2 trial of the PDE10A inhibitor PF-02545920 for Huntington's disease was discontinued (B1498344) for lack of efficacy, it was found to be generally safe. neurologylive.com

Table 3: Investigational PDE10A Inhibitors and their Effects

| Inhibitor | Effect | Cellular/System Context | Reference |

| Pf-2545920 | Increased cAMP and cGMP | Ovarian cancer cells | nih.gov |

| PDM-042 | High brain penetration and PDE10A occupancy | In vivo (rats) | nih.gov |

| PF-02545920 | Generally safe, but lacked efficacy in Phase 2 | Huntington's disease patients | neurologylive.com |

Dihydropteroate Synthetase (DHPS) Inhibition

Dihydropteroate synthase (DHPS) is a key enzyme in the bacterial folate synthesis pathway, making it an attractive target for antimicrobial agents. patsnap.comnih.gov Sulfonamides act as competitive inhibitors of DHPS, mimicking the natural substrate, para-aminobenzoic acid (PABA). patsnap.comwikipedia.orgebi.ac.uk This inhibition halts the production of folic acid, which is essential for bacterial growth and replication. patsnap.com

The development of resistance to traditional sulfonamides has driven research into new DHPS inhibitors. nih.govnih.gov Combination therapies, such as co-trimoxazole (B1683656) (a combination of a sulfonamide and a dihydrofolate reductase inhibitor), have been effective against a range of pathogens. nih.gov

Table 4: Mechanism of DHPS Inhibition by Sulfonamides

| Inhibitor Class | Mechanism of Action | Effect on Bacteria | Reference |

| Sulfonamides | Competitive inhibition of DHPS (mimics PABA) | Bacteriostatic (halts growth and division) | patsnap.comwikipedia.orgebi.ac.uk |

Pyruvate Kinase M2 (PKM2) Modulation

Pyruvate kinase M2 (PKM2) is an enzyme that plays a crucial role in cancer cell metabolism. nih.govpatsnap.commit.edu It exists in two forms: a highly active tetramer and a less active dimer. patsnap.comnih.gov In cancer cells, the dimeric form is predominant, which contributes to the Warburg effect, a metabolic shift that supports tumor growth. patsnap.comasco.org

Modulators of PKM2 aim to either activate or inhibit its function. Activators promote the formation of the active tetrameric state, which can reverse the Warburg effect and inhibit cancer cell proliferation. patsnap.comasco.org Quinoline (B57606) sulfonamide derivatives have been identified as activators of PKM2. nih.gov Conversely, inhibitors stabilize the less active dimeric form. patsnap.com

Table 5: Modulation of PKM2 by Small Molecules

| Modulator Type | Mechanism of Action | Effect on PKM2 | Therapeutic Goal | Reference |

| Activators | Stabilize the tetrameric form | Increased catalytic activity | Reverse Warburg effect, inhibit tumor growth | patsnap.comasco.org |

| Inhibitors | Stabilize the dimeric form | Decreased catalytic activity | Disrupt cancer cell metabolism | patsnap.com |

| Quinoline sulfonamides | Activation | Promotes tetramer formation | Anti-cancer | nih.gov |

Other Relevant Enzymatic Pathways

The versatility of the this compound scaffold extends to the inhibition of other enzymes. For instance, acyl sulfonamide derivatives have been developed as potent and selective inhibitors of the voltage-gated sodium channel NaV1.7, a promising target for pain therapy. nih.gov Additionally, certain sulfonamide derivatives have been explored as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme involved in pyrimidine (B1678525) biosynthesis and a target for cancer and autoimmune diseases. nih.gov

Receptor Ligand Binding and Modulation of this compound Analogs

This compound and its analogs have been investigated for their ability to interact with various receptors, particularly those within the G-protein coupled receptor (GPCR) family, which are crucial targets in drug discovery. nih.govnih.gov

Serotonin (B10506) Receptor (5-HTR) Affinity (e.g., 5-HT1A, 5-HT7)

The serotonin (5-HT) system, with its numerous receptor subtypes, is implicated in a wide range of physiological and pathological processes, making it a key area of research. psychopharmacologyinstitute.com Activation of 5-HT1A receptors, for instance, is a known mechanism for anxiolytic and antidepressant medications. psychopharmacologyinstitute.com Research has shown that dual ligands targeting both 5-HT1A and 5-HT7 receptors may offer therapeutic benefits for depression and cognitive disorders. nih.govnih.gov

In a study aimed at developing dual 5-HT1A and 5-HT7 receptor ligands, the replacement of a 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) ring with a decahydroisoquinoline moiety was explored. nih.gov While the parent THIQ compound (1) showed potent affinity for the 5-HT7 receptor (Ki = 8.6 nM) and low affinity for the 5-HT1A receptor (Ki = 499 nM), the introduction of the decahydroisoquinoline ring in analog (2) led to a significant decrease in 5-HT7 receptor affinity (a nearly 40-fold reduction). nih.gov The binding affinity at the 5-HT1A receptor remained largely unchanged. nih.gov These findings underscore the importance of the THIQ moiety as a key pharmacophore for 5-HT7 receptor binding in this class of compounds. nih.gov

| Compound | Structure Moiety | 5-HT1A (Ki, nM) | 5-HT7 (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) |

|---|---|---|---|---|---|

| Analog 1 | Tetrahydroisoquinoline (THIQ) | 499 | 8.6 | >1000 | >1000 |

| Analog 2 | Decahydroisoquinoline | ~499 | ~344 | ~1000 | 37 |

Other G-Protein Coupled Receptor (GPCR) Interactions

G-protein coupled receptors are the largest family of proteins in the human genome and are involved in countless physiological processes, making them prominent drug targets. nih.gov Beyond the primary focus on serotonin receptors, this compound analogs have shown interactions with other GPCRs.

The same study that evaluated serotonin receptor affinity found that the decahydroisoquinoline analog (2) displayed notable selectivity for the 5-HT2C receptor, with a binding affinity (Ki) of 37 nM. nih.gov Further structure-activity relationship (SAR) studies on related compounds identified a lead molecule that not only had dual affinity for 5-HT1A and 5-HT7 receptors but also interacted with dopamine (B1211576) receptors. This compound showed moderate binding at the D2 receptor and high affinity at the D3 receptor, demonstrating a 7-fold selectivity for D3 over D2. nih.gov This polypharmacological profile suggests potential applications in treating complex CNS disorders like schizophrenia and bipolar mania. nih.gov

Broad-Spectrum In Vitro Biological Activities

Analogs containing the sulfonamide functional group have demonstrated a wide array of biological activities in laboratory settings. nih.govnih.gov

Antimicrobial Properties (In Vitro)

The sulfonamide group is a well-established pharmacophore in antimicrobial agents. nih.gov Recent research has explored novel sulfonamide derivatives for their antibacterial capabilities. For instance, a study on new sulfonamide-bearing thiazolidin-4-ones reported that the synthesized compounds exhibited better antimicrobial activity compared to reference drugs. nih.gov In silico analysis of these compounds using Petra/Osiris/Molinspiration (POM) predicted the presence of pharmacophore sites associated with combined antibacterial, antiviral, and antitumor activities. nih.gov

Antiviral Activities (In Vitro)

Sulfonamide derivatives have been reported to possess significant antiviral activity through various mechanisms. nih.gov A number of clinically used or late-stage clinical trial HIV protease inhibitors, such as amprenavir (B1666020) and tipranavir, incorporate a sulfonamide moiety in their chemical structure. nih.gov This functional group is also present in some non-nucleoside HIV reverse transcriptase inhibitors and HIV integrase inhibitors. nih.gov Another antiviral strategy involving sulfonamides targets the zinc finger proteins essential for retroviral replication, where the primary sulfonamide group helps eject zinc ions, thereby inhibiting viral replication. nih.gov

Furthermore, research into isoquinolone derivatives, a structurally related class, has identified compounds that inhibit the influenza virus. One study discovered an isoquinolone compound that suppresses viral RNA replication of both influenza A and B viruses by targeting the viral polymerase. nih.gov

Anticancer Activities (In Vitro)

The sulfonamide moiety is a key feature in a variety of compounds investigated for their anticancer potential. nih.govnih.gov These derivatives have been shown to inhibit cancer cell growth, disrupt the cell cycle, and induce apoptosis. nih.gov

Inhibition of Cancer Cell Lines:

Sulfonamide chalcones have demonstrated cytotoxicity against SF-295 (glioblastoma) and PC-3 (prostate cancer) tumor cell lines. rsc.org

Another study investigated N-ethyl toluene-4-sulfonamide and 2,5-Dichlorothiophene-3-sulfonamide, with the latter showing potent growth inhibition (GI50) against HeLa (cervical cancer), MDA-MB231 (breast cancer), and MCF-7 (breast cancer) cells. nih.gov

Novel tetrahydroquinoxaline sulfonamide derivatives exhibited moderate to strong inhibitory activities against the HT-29 (colon cancer) cell line, with the most active compound, I-7, also inhibiting tubulin polymerization. nih.gov

Molecular hybrids of quinoline and sulfonamide have been evaluated against a panel of cancer cell lines, showing particular potency against leukemia and lymphoma lines such as Jurkat, CCRF-CEM, MOLT-4, RAMOS, and K562. researchgate.net

Enzyme Inhibition:

Quinoline-based sulfonamides have been developed as inhibitors of carbonic anhydrase (CA) isoforms IX and XII, which are associated with cancer. mdpi.com Certain derivatives displayed potent inhibition of these cancer-related enzymes, with KI values in the low nanomolar range. mdpi.com Subsequent testing of the most promising compounds on MDA-MB-231 and MCF-7 breast cancer cell lines under hypoxic conditions confirmed their anti-proliferative action. mdpi.com

| Compound Class | Cancer Cell Line | Activity Metric (Value) | Reference |

|---|---|---|---|

| 2,5-Dichlorothiophene-3-sulfonamide | HeLa (Cervical) | GI50 (7.2 ± 1.12 µM) | nih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide | MDA-MB-231 (Breast) | GI50 (4.62 ± 0.13 µM) | nih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide | MCF-7 (Breast) | GI50 (7.13 ± 0.13 µM) | nih.gov |

| Tetrahydroquinoxaline sulfonamide (I-7) | HT-29 (Colon) | Inhibitory Activity | nih.gov |

| Quinoline-Sulfonamide Hybrid (9e) | Jurkat (T-cell leukemia) | IC50 (7.43 ± 7.40 μM) | researchgate.net |

| Quinoline-Sulfonamide Hybrid (9n) | RAMOS (Burkitt's lymphoma) | IC50 (2.76 ± 0.79 μM) | researchgate.net |

| Quinoline-Sulfonamide Hybrid (9e) | K562 (Myelogenous leukemia) | IC50 (5.47 ± 1.71 μM) | researchgate.net |

| Quinoline-based sulfonamide (11c) | hCA IX (Enzyme) | KI (8.4 nM) | mdpi.com |

| Quinoline-based sulfonamide (13b) | hCA IX (Enzyme) | KI (5.5 nM) | mdpi.com |

| Quinoline-based sulfonamide (11c) | MDA-MB-231 (Breast) | IC50 (16.27 ± 1.3 µM) | mdpi.com |

| Quinoline-based sulfonamide (13b) | MCF-7 (Breast) | IC50 (18.65 ± 1.1 µM) | mdpi.com |

Anti-inflammatory Activities (In Vitro)

The inflammatory cascade is a complex biological response crucial for defending against harmful stimuli. However, its dysregulation can lead to chronic inflammatory diseases. Consequently, there is significant interest in identifying novel anti-inflammatory agents. Analogs of this compound, particularly derivatives incorporating the quinoline and sulfonamide pharmacophores, have been synthesized and evaluated for their ability to modulate key inflammatory pathways in vitro. These studies primarily focus on the inhibition of pro-inflammatory mediators such as nitric oxide (NO), the expression of enzymes like cyclooxygenase-2 (COX-2), and the production of inflammatory cytokines in cell-based assays.

Detailed Research Findings

Research into the anti-inflammatory potential of this compound analogs has centered on their effects on macrophages and microglial cells, which are key players in the inflammatory response. The most common experimental model involves stimulating these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory state.

Inhibition of Pro-inflammatory Mediators

A primary strategy for gauging anti-inflammatory activity is to measure the inhibition of critical inflammatory mediators. Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of pathological inflammation. Several sulfonamide-containing derivatives have demonstrated potent inhibitory effects on NO production.

A series of 8-quinolinesulfonamide derivatives were evaluated for their anti-inflammatory activity in LPS-stimulated RAW 264.7 macrophage cells. Among them, compound 3l emerged as a potent inhibitor of NO production, with a half-maximal inhibitory concentration (IC50) of 2.61 ± 0.39 μM. nih.gov

Similarly, novel dendrobine (B190944) sulfonamide derivatives were screened, with derivative 14 strongly reducing NO generation in LPS-induced RAW264.7 cells, exhibiting an IC50 value of 2.96 μM. nih.gov

Studies on isoquinoline-1-carboxamide (B73039) derivatives also showed potent suppression of LPS-induced NO production in BV2 microglial cells. nih.gov

In addition to NO, prostaglandins, synthesized by cyclooxygenase (COX) enzymes, are pivotal mediators of inflammation. Specifically, COX-2 is induced during inflammation and is a major target for anti-inflammatory drugs.

The 8-quinolinesulfonamide derivative 3l was found to significantly prevent the LPS-induced expression of COX-2. nih.gov

Western blot analysis revealed that dendrobine sulfonamide derivative 14 also decreased the expression of COX-2 in a concentration-dependent manner. nih.gov

The isoquinoline-1-carboxamide HSR1101 was also shown to attenuate the LPS-induced expression of both iNOS and COX-2. nih.gov

Modulation of Pro-inflammatory Cytokines

Pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), orchestrate the inflammatory response. The ability of this compound analogs to suppress the production of these cytokines is a key indicator of their anti-inflammatory potential.

The 8-quinolinesulfonamide derivative 3l demonstrated significant inhibition of TNF-α and IL-1β production, with IC50 values of 9.74 ± 0.85 μM and 12.71 ± 1.34 μM, respectively. nih.gov

In an investigation of N,N-Diarylsulfonamide derivatives , compounds 5n and 5y were effective at reducing IL-6 levels in LPS-stimulated RAW-264.7 cells, with IC50 values of 4.1 μM and 2.6 μM, respectively. nih.gov

Thiazolidinedione-quinoline hybrids , another class of related analogs, also showed cytokine modulation. Compounds LPSF/ZKD2 and LPSF/ZKD7 led to a significant decrease in TNF-α concentration, while LPSF/ZKD4 effectively reduced IL-6 expression. nih.gov

Isoquinoline-1-carboxamide derivatives were also identified as potent suppressors of pro-inflammatory mediators, including TNF-α and IL-6, in LPS-treated microglial cells. nih.gov

Data Tables

The following tables summarize the in vitro anti-inflammatory activities of selected this compound analogs.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by this compound Analogs

| Compound/Analog Class | Assay Target | Cell Line | IC50 / Effect | Reference |

|---|---|---|---|---|

| 8-Quinolinesulfonamide derivative (3l) | NO Production | RAW 264.7 | 2.61 ± 0.39 μM | nih.gov |

| Dendrobine sulfonamide derivative (14) | NO Production | RAW 264.7 | 2.96 μM | nih.gov |

| 8-Quinolinesulfonamide derivative (3l) | COX-2 Expression | RAW 264.7 | Significant prevention | nih.gov |

| Dendrobine sulfonamide derivative (14) | COX-2 Expression | RAW 264.7 | Decreased expression | nih.gov |

Table 2: In Vitro Inhibition of Pro-inflammatory Cytokines by this compound Analogs

| Compound/Analog Class | Cytokine Inhibited | Cell Line | IC50 / Effect | Reference |

|---|---|---|---|---|

| 8-Quinolinesulfonamide derivative (3l) | TNF-α | RAW 264.7 | 9.74 ± 0.85 μM | nih.gov |

| 8-Quinolinesulfonamide derivative (3l) | IL-1β | RAW 264.7 | 12.71 ± 1.34 μM | nih.gov |

| N,N-Diarylsulfonamide (5n) | IL-6 | RAW 264.7 | 4.1 μM | nih.gov |

| N,N-Diarylsulfonamide (5y) | IL-6 | RAW 264.7 | 2.6 μM | nih.gov |

| Thiazolidinedione-quinoline (LPSF/ZKD2) | TNF-α | Not Specified | Significant decrease | nih.gov |

| Thiazolidinedione-quinoline (LPSF/ZKD7) | TNF-α | Not Specified | Significant decrease | nih.gov |

Computational Chemistry and Molecular Modeling of Decahydroisoquinoline 2 Sulfonamide Systems

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode of ligands, such as derivatives of the decahydroisoquinoline (B1345475) scaffold, within the active site of a protein target. The decahydroisoquinoline ring system is a key structural component in a variety of pharmaceutical drugs, including the HIV protease inhibitors saquinavir (B1662171) and nelfinavir (B1663628) wikipedia.org.

Molecular docking simulations are crucial for predicting the binding pose of decahydroisoquinoline-2-sulfonamide derivatives with various protein targets. These simulations explore the conformational space of the ligand within the protein's binding pocket to identify the most energetically favorable orientation. For instance, in a study involving isoquinoline (B145761) derivatives as potential anticancer agents, docking simulations were performed to position the compounds into the active site of leucine (B10760876) aminopeptidase (B13392206) (LAP) to explore the binding mode. nih.gov Similarly, docking studies on different quinoline (B57606) and isoquinoline derivatives have successfully predicted their binding poses in targets such as HIV reverse transcriptase, the COX-2 active site, and P-glycoprotein. researchgate.netnih.govnih.gov

The accuracy of these predictions is fundamental, as the binding pose determines which intermolecular interactions can occur, directly influencing the ligand's biological activity. The docking process typically involves a scoring function that estimates the binding affinity, helping to rank different poses and different ligands. In studies of quinoline derivatives targeting HIV reverse transcriptase, compounds with the highest negative docking scores and favorable interaction profiles were identified as the most potent inhibitors. nih.gov

Once a binding pose is predicted, a detailed analysis of the intermolecular interactions between the ligand and the protein is performed. These interactions are the foundation of molecular recognition and binding affinity. Key interactions for this compound systems include:

Hydrogen Bonds: The sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor and acceptor. The oxygen atoms can accept hydrogen bonds, while the N-H group can donate one. Docking studies frequently show the sulfonamide moiety forming critical hydrogen bonds with backbone or side-chain residues in the protein's active site. For example, studies on isoquinoline derivatives targeting leucine aminopeptidase revealed the formation of hydrogen bonds with residues like Gly362. nih.gov

Hydrophobic Contacts: The saturated bicyclic decahydroisoquinoline core provides a significant nonpolar surface area, which can engage in favorable hydrophobic and van der Waals interactions with nonpolar amino acid residues (e.g., valine, leucine, isoleucine, phenylalanine) in the binding pocket. These interactions are crucial for anchoring the ligand within the active site. Docking of quinoline derivatives against P-glycoprotein revealed significant binding affinities driven by both hydrophobic and hydrogen bond interactions. nih.gov

Ionic and Coordination Bonds: The sulfonamide group can also participate in coordination bonds. Specifically, the nitrogen atom of an ionized sulfonamide can coordinate with metal ions present in the active sites of metalloenzymes. This is a classic binding mode for sulfonamide inhibitors of carbonic anhydrases, where the sulfonamide coordinates to the catalytic zinc ion. nih.govnih.gov

| Protein Target | Key Interacting Residues | Types of Interactions Observed | Reference |

| Leucine Aminopeptidase (LAP) | Gly362 | Hydrogen Bonds, Zinc Ion Coordination | nih.gov |

| P-glycoprotein (ABCB1) | Not specified | Hydrophobic Interactions, Hydrogen Bonds | nih.gov |

| HIV Reverse Transcriptase (RT) | Not specified | Hydrophobic Interactions, Hydrogen Bonds | nih.gov |

| CB1a Peptide | ILE-8, LYS-7, TRP-12, VAL-14 | Hydrogen Bonds, Hydrophobic Interactions | semanticscholar.org |

| Carbonic Anhydrase II | Not specified | Zinc Ion Coordination, Hydrophobic Interactions | nih.gov |

Quantum Chemical Studies

Quantum chemical (QC) methods provide a detailed description of the electronic structure of molecules, offering insights that are not accessible through classical molecular mechanics methods used in docking.

Quantum chemical calculations are used to analyze the electronic properties of this compound. By solving approximations of the Schrödinger equation, properties such as the distribution of electron density, molecular orbital energies (e.g., HOMO and LUMO), and electrostatic potential can be determined. science.gov These properties are vital for understanding the molecule's reactivity and interaction patterns.

Reactivity Descriptors: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important reactivity descriptors. The HOMO-LUMO energy gap indicates the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. The sulfonamide oxygens typically show a negative potential, making them targets for electrophilic attack or hydrogen bond donation from the receptor. This charge distribution is crucial for electrostatic interactions with the biological target. mdpi.com In a QSAR study on tetrahydroisoquinoline derivatives, an electronic descriptor reflecting charge distribution was found to be a key factor influencing biological activity, underscoring the importance of electrostatic interactions. mdpi.com

The decahydroisoquinoline scaffold is a flexible system with multiple stereoisomers and conformers. The biological activity of the molecule is highly dependent on its three-dimensional shape, which must be complementary to the protein's binding site. Quantum chemical methods can be used to calculate the relative energies of different conformations to construct a conformational energy landscape.

Studies on cis-decahydroisoquinoline have shown that the conformational equilibrium favors a state where the nitrogen lone pair occupies an 'inside' position. rsc.orgrsc.org This preference can be rationalized by calculating the energies of various chair and boat-like conformations of the two fused six-membered rings. Understanding the low-energy conformations is critical, as these are the most likely to be biologically active. The sulfonamide group's orientation relative to the decahydroisoquinoline ring system adds another layer of conformational complexity that can be systematically explored using QC calculations to identify the global energy minimum structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. For a series of this compound analogues, a QSAR model can be developed to predict the activity of new, untested compounds.

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure, such as:

Constitutional Descriptors: Molecular weight, number of atoms, etc.

Topological Descriptors: Describing atomic connectivity.

Geometric Descriptors: Related to the 3D shape of the molecule.

Quantum Chemical Descriptors: Dipole moment, HOMO/LUMO energies, partial charges. mdpi.com

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, an equation is derived that links these descriptors to the observed biological activity. nih.gov

Several QSAR studies on related isoquinoline and quinoline scaffolds have been successfully conducted. For example, multi-QSAR modeling of tetrahydroisoquinoline derivatives identified important structural features for the inhibition of Histone Deacetylase 8 (HDAC8). figshare.com In another study, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) were used to model tetrahydroquinoline derivatives as LSD1 inhibitors, providing contour maps that guide the design of new compounds. mdpi.com These models for pyrimido-isoquinolin-quinones explained antibacterial activity based on steric, electronic, and hydrogen-bond acceptor properties. nih.gov A similar approach for this compound derivatives would enable the rational design of more potent inhibitors by modifying the structure to optimize the key descriptors identified by the QSAR model.

| Compound Series | Target/Activity | QSAR Model Type | Key Findings/Descriptors | Reference |

| Tetrahydroisoquinoline derivatives | HDAC8 Inhibition | Multi-QSAR (MLR, HQSAR, 3D-QSAR) | Positive ionizable and hydrophobic features are important for potent inhibition. | figshare.comresearchgate.net |

| Tetrahydroisoquinoline derivatives | LSD1 Inhibition | 3D-QSAR (CoMFA, CoMSIA) | Contour maps highlighted regions where steric bulk and electrostatic interactions could be modified to improve activity. | mdpi.com |

| Pyrimido-isoquinolin-quinones | Antibacterial (MRSA) | 3D-QSAR (CoMFA, CoMSIA) | Steric, electronic, and hydrogen-bond acceptor properties explain antibacterial activity. | nih.gov |

| Quinoline derivatives | P-glycoprotein Inhibition | Machine Learning (CatBoost) | A model with high predictive quality (R² = 95%) was developed using a single descriptor. | nih.gov |

| Tetrahydroisoquinoline derivatives | Anti-Coronavirus | QSAR | An electronic descriptor (FMZNC) reflecting charge distribution was identified as important, suggesting a role for electrostatic interactions. | mdpi.com |

Development of Predictive Models for Biological Efficacy

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design. QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These models are then used to predict the efficacy of novel, un-synthesized molecules, thereby prioritizing the most promising candidates for synthesis and experimental testing.

For scaffolds related to this compound, such as aromatic and heterocyclic sulfonamides, QSAR studies have been successfully employed. For instance, a QSAR study on a series of aromatic/heterocyclic sulfonamides containing 8-quinoline-sulfonyl moieties was conducted to understand their inhibitory activity against different isoforms of carbonic anhydrase (CA I, II, and IV), a zinc enzyme. nih.gov The study utilized the first-order valence connectivity index (¹χv), a topological descriptor that quantifies the degree of branching in a molecule, along with indicator parameters to build the predictive models. nih.gov

The general form of a linear QSAR equation is:

Biological Activity = c₀ + c₁ * D₁ + c₂ * D₂ + ... + cₙ * Dₙ

Where D₁, D₂, ..., Dₙ are the molecular descriptors and c₀, c₁, c₂, ..., cₙ are the regression coefficients determined from a training set of compounds with known activities.

A hypothetical QSAR model for a series of this compound derivatives targeting a specific protein kinase might look like the following, based on common descriptors used in such studies:

| Descriptor | Description | Potential Contribution to Biological Efficacy |

| cLogP | Logarithm of the partition coefficient between n-octanol and water | A moderate value is often optimal; too high or too low can negatively impact efficacy. |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms in a molecule | Influences membrane permeability and interaction with polar residues in the binding site. |

| Molecular Weight (MW) | The mass of the molecule | Generally, lower molecular weight is preferred for better pharmacokinetic properties. |

| Number of Hydrogen Bond Donors/Acceptors | The count of atoms that can donate or accept hydrogen bonds | Crucial for specific interactions with the target protein. |

| Steric Parameters (e.g., Molar Refractivity) | A measure of the volume occupied by a molecule | The size and shape of the molecule must be complementary to the binding pocket. |

| Please note: This table is a hypothetical representation and the actual descriptors and their contributions would need to be determined through a specific QSAR study on a series of this compound analogs. |

By developing such predictive models, researchers can virtually screen libraries of this compound derivatives and prioritize those with the highest predicted biological efficacy for further investigation.

Identification of Structural Requirements for Activity

Molecular modeling techniques, including 3D-QSAR and molecular docking, are instrumental in identifying the key structural features of a ligand that are essential for its biological activity. These methods provide a three-dimensional understanding of the ligand-target interactions, highlighting which parts of the molecule contribute positively or negatively to binding affinity.

For example, a 3D-QSAR study on a series of isoquinoline derivatives as CDK8 inhibitors revealed the importance of steric, electrostatic, and hydrogen bond donor interactions for their bioactivity. nih.gov Contour maps generated from such studies can guide the design of new analogs with improved potency. For a hypothetical this compound inhibitor, a 3D-QSAR analysis might reveal the following:

Sterically Favorable Regions: Green contours would indicate areas where bulky substituents on the decahydroisoquinoline ring or the sulfonamide group would enhance activity.

Sterically Unfavorable Regions: Yellow contours would highlight regions where bulky groups would lead to a decrease in activity due to steric clashes with the protein.

Electropositive Favorable Regions: Blue contours would suggest where positively charged or electron-donating groups are preferred.

Electronegative Favorable Regions: Red contours would indicate that negatively charged or electron-withdrawing groups in these positions would be beneficial for activity.

Molecular docking simulations further elucidate the binding mode of the ligand within the active site of the target protein. For a this compound derivative, docking studies could reveal crucial hydrogen bonding interactions between the sulfonamide group and specific amino acid residues in the binding pocket, as well as hydrophobic interactions involving the decahydroisoquinoline scaffold. nih.govbohrium.com

The following table summarizes key structural features and their likely importance for the activity of a this compound derivative, based on studies of related compounds:

| Structural Feature | Importance for Activity | Rationale |

| Sulfonamide Moiety (-SO₂NH₂) | Essential | The sulfonamide group often acts as a key pharmacophore, forming critical hydrogen bonds with the protein backbone or specific residues. nih.govacs.org |

| Decahydroisoquinoline Ring System | Important for orientation and hydrophobic interactions | The saturated ring system provides a rigid scaffold that fits into hydrophobic pockets within the active site, contributing to binding affinity. rsc.org |

| Substituents on the Decahydroisoquinoline Ring | Can modulate potency and selectivity | The size, shape, and electronic properties of substituents can be optimized to enhance interactions with specific subpockets of the target protein. |

| Stereochemistry of the Decahydroisoquinoline Ring | Potentially critical | The specific stereoisomer may be required for a precise fit into the chiral binding site of the protein. |

Molecular Dynamics Simulations for Ligand-Target Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, offering insights into its stability and the nature of the interactions over time. By simulating the movements of atoms and molecules, MD can predict the conformational changes that occur upon ligand binding and assess the durability of the binding interactions. bohrium.com

For a this compound derivative bound to its target protein, an MD simulation would typically be run for several nanoseconds or even microseconds. The stability of the complex can be evaluated by analyzing various parameters throughout the simulation.

A key metric for assessing the stability of the protein-ligand complex is the Root Mean Square Deviation (RMSD). A stable complex will generally exhibit a low and stable RMSD value over the course of the simulation, indicating that the ligand remains in its binding pocket and the protein structure is not significantly perturbed.

The following table illustrates hypothetical RMSD data from an MD simulation of a this compound derivative in complex with a target protein, compared to the unbound protein (Apo).

| Simulation Time (ns) | RMSD of Apo Protein (Å) | RMSD of Ligand-Protein Complex (Å) |

| 0 | 0.0 | 0.0 |

| 10 | 1.5 | 1.2 |

| 20 | 2.1 | 1.8 |

| 30 | 2.5 | 2.0 |

| 40 | 2.8 | 2.1 |

| 50 | 3.0 | 2.2 |

In this hypothetical example, the ligand-protein complex shows a lower and more stable RMSD compared to the apo protein, suggesting that the binding of the this compound derivative stabilizes the protein structure.

Furthermore, MD simulations can be used to analyze the persistence of specific interactions, such as hydrogen bonds, between the ligand and the protein. A high occupancy of a particular hydrogen bond throughout the simulation indicates a strong and stable interaction that is likely crucial for the ligand's affinity and efficacy. nih.gov This detailed understanding of the dynamic behavior of the ligand-target complex is invaluable for the rational design of improved inhibitors.

Future Directions and Emerging Research Perspectives

Exploration of Novel Synthetic Methodologies for Enhanced Diversity

The generation of a diverse library of decahydroisoquinoline-2-sulfonamide analogs is crucial for comprehensive structure-activity relationship (SAR) studies. Future research will likely focus on developing novel and efficient synthetic routes that allow for the introduction of a wide range of substituents on both the decahydroisoquinoline (B1345475) core and the sulfonamide moiety.

Current synthetic strategies for related saturated nitrogen heterocycles often involve multi-step sequences. For instance, the synthesis of decahydroisoquinoline-3-carboxylates has been achieved through stereoselective methods starting from a known ketone, involving steps like alcohol formation and subsequent modifications. acs.org Asymmetric synthesis of related tetrahydroisoquinolines has been accomplished via catalytic transfer hydrogenation using ruthenium or rhodium catalysts, yielding high enantioselectivity. mdpi.com Another approach involves the [3+2] 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines to construct tetrahydroisoquinoline derivatives with good control over stereochemistry. nih.govresearchgate.net

Future synthetic explorations for this compound could leverage these principles. Key areas for development include:

Stereoselective Synthesis: Developing methods for the stereocontrolled synthesis of the decahydroisoquinoline core is paramount, as the spatial arrangement of substituents significantly impacts biological activity. This could involve chiral auxiliaries, asymmetric catalysis, or the use of chiral starting materials like α-amino acids. youtube.comnih.gov

Late-Stage Functionalization: Methodologies that allow for the modification of the decahydroisoquinoline scaffold at a late stage of the synthesis are highly desirable. This would enable the rapid generation of a diverse set of analogs from a common intermediate.

Combinatorial and Microwave-Assisted Synthesis: The application of combinatorial chemistry and microwave-assisted organic synthesis could accelerate the production of large libraries of this compound derivatives for high-throughput screening. Microwave-assisted synthesis has been successfully employed for the preparation of 1,2,3,4-tetrahydroisoquinoline (B50084) sulfonamide derivatives, suggesting its applicability to the decahydro- scaffold.

Rational Design Strategies for Improved Selectivity and Potency

To unlock the full therapeutic potential of the this compound scaffold, rational design strategies are essential. These approaches aim to optimize the interaction of the molecule with its biological target, thereby enhancing its potency and selectivity.

Pharmacophore Modeling: This computational technique involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. youtube.commdpi.com By creating a pharmacophore model based on known active compounds (even from related series), researchers can virtually screen large compound libraries to identify novel this compound derivatives with a higher probability of being active. nih.gov Diffusion models are also emerging as a tool for generating 3D pharmacophores conditioned on a protein pocket. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. This can guide the design of new analogs with improved properties. For example, in a series of 5-benzamido-2-methyl-trans-decahydroisoquinolines, the lipophilicity of the benzamide (B126) moiety was found to be a significant factor for antiarrhythmic potency.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, SBDD can be employed to design molecules that fit precisely into the active site. This approach can lead to the development of highly potent and selective inhibitors.

Investigation of Undiscovered Biological Targets for this compound Scaffolds

The decahydroisoquinoline core is present in a variety of biologically active molecules, and the sulfonamide group is a well-established pharmacophore found in numerous approved drugs. The combination of these two moieties in this compound opens up the possibility of interacting with a wide range of biological targets.

While the specific targets of this compound are yet to be elucidated, related compounds have shown a diverse array of biological activities, suggesting potential areas of investigation:

Ion Channels: Derivatives of decahydroisoquinoline have been investigated as antiarrhythmic agents, indicating a potential interaction with cardiac ion channels.

Enzymes: Sulfonamides are known to inhibit a variety of enzymes, including carbonic anhydrases and proteases. The decahydroisoquinoline scaffold could serve to position the sulfonamide group for optimal interaction with the active site of novel enzyme targets.

Receptors: The conformational rigidity of the decahydroisoquinoline system makes it an attractive scaffold for the design of ligands for G protein-coupled receptors (GPCRs) and other receptor families.

Future research should employ unbiased screening approaches, such as phenotypic screening in various disease models, to identify the biological activities of this compound derivatives.

Development as Chemical Biology Probes and Tools

Beyond their therapeutic potential, this compound derivatives can be developed into valuable chemical biology probes to investigate biological processes. colab.ws These tools can help in target identification and validation, as well as in understanding the mechanism of action of bioactive molecules. nih.govjmb.or.kreuropeanreview.org

Photo-affinity Labeling Probes: By incorporating a photo-reactive group (e.g., diazirine, benzophenone) and a reporter tag (e.g., alkyne, biotin) into the this compound structure, photo-affinity probes can be synthesized. researchwithrutgers.comnih.govnih.govplos.org Upon photoactivation, these probes covalently bind to their target protein, allowing for its isolation and identification using techniques like mass spectrometry. researchgate.netnih.gov

Fluorescent Probes: The attachment of a fluorescent dye to the this compound scaffold can allow for the visualization of its subcellular localization and interaction with target proteins in living cells using fluorescence microscopy.

The development of such chemical probes will be instrumental in elucidating the molecular targets of this promising class of compounds and in dissecting the complex biological pathways in which they are involved.

Q & A

Q. What are the standards for reporting synthetic and analytical data in journals?

- Answer : Follow ACS or RSC guidelines: